

4-fluoro-2-methylbenzotrifluoride molecular weight

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Compound of Interest

Compound Name: 4-fluoro-2-methylbenzotrifluoride

Cat. No.: B1312784

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An In-depth Technical Guide to **4-Fluoro-2-methylbenzotrifluoride**

Introduction

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become essential in modern chemical research and industry.^[1] The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, give distinct characteristics to organic molecules.^[1] The strategic incorporation of fluorine into molecules can significantly alter a compound's physical, chemical, and biological properties.^{[1][2]} For instance, fluorination can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target proteins.^{[1][2][3]} This has led to a rise in the development of fluorinated pharmaceuticals, with estimates suggesting that approximately 20-25% of all modern drugs contain fluorine.^{[1][4]}

Within the class of organofluorine compounds, molecules built upon a benzotrifluoride scaffold are of particular importance.^[1] The trifluoromethyl group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.^[1] This guide provides a comprehensive technical overview of **4-fluoro-2-methylbenzotrifluoride**, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key quantitative data for **4-fluoro-2-methylbenzotrifluoride** is presented in the table below.

Property	Value	Reference
Molecular Weight	178.13 g/mol	PubChem
Molecular Formula	C8H6F4	PubChem
CAS Number	80245-26-7	Matrix Scientific
IUPAC Name	1-fluoro-2-methyl-4-(trifluoromethyl)benzene	PubChem

Applications in Drug Discovery and Agrochemicals

4-Fluoro-2-methylbenzotrifluoride is a valuable building block in organic synthesis, particularly for creating active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique properties that are highly desirable in drug design.

The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug molecule.^[3] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the overall efficacy and safety of a drug. In agrochemicals, these properties can contribute to the development of more potent and persistent pesticides and herbicides.^[3]

Hypothetical Experimental Protocol: Synthesis of a Novel Kinase Inhibitor Intermediate

The following is a hypothetical experimental protocol illustrating the use of **4-fluoro-2-methylbenzotrifluoride** as a starting material in the synthesis of a novel kinase inhibitor.

Objective: To synthesize a key intermediate for a novel kinase inhibitor via a Suzuki coupling reaction.

Materials:

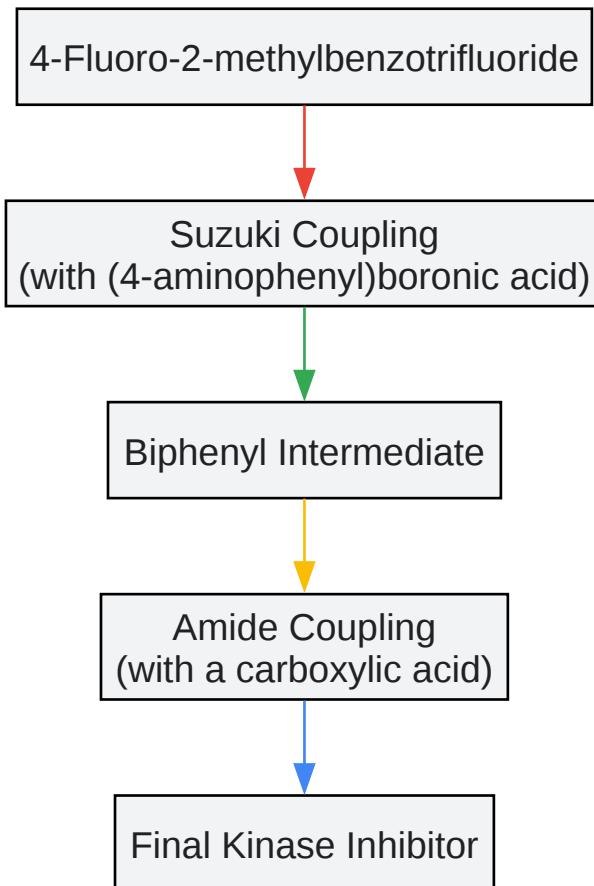
- **4-fluoro-2-methylbenzotrifluoride**
- (4-aminophenyl)boronic acid
- Palladium(II) acetate
- Triphenylphosphine
- Sodium carbonate
- 1,4-Dioxane
- Water
- Nitrogen gas

Procedure:

- To a 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add **4-fluoro-2-methylbenzotrifluoride** (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane to the flask.
- Purge the reaction mixture with nitrogen gas for 15 minutes.
- Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Illustrative Synthetic Pathway

The following diagram illustrates a hypothetical synthetic workflow where **4-fluoro-2-methylbenzotrifluoride** is used as a key starting material.



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